![molecular formula C13H8Cl2N2 B11855329 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine is a chemical compound belonging to the class of dibenzodiazepines. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to a diazepine ring. The presence of chlorine atoms at the 3 and 6 positions of the benzene rings adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 2-aminophenol under basic conditions, often facilitated by microwave irradiation. This method is attractive due to its simplicity and short reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar precursors. The use of catalysts such as copper can enhance the efficiency of the reaction, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- 6-methyl-11H-dibenzo[b,e]azepine
- 3-chloro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
Uniqueness
3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H8Cl2N2 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
1,9-dichloro-6H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-5-4-8-7-16-11-3-1-2-10(15)13(11)17-12(8)6-9/h1-6H,7H2 |
Clave InChI |
XISMAEMMVLVXAS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)Cl)N=C3C(=N1)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



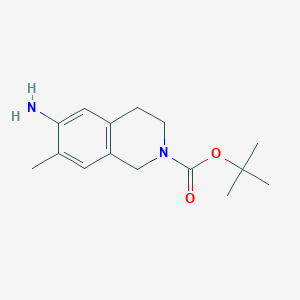
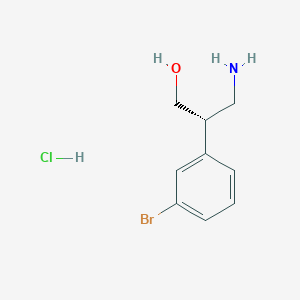
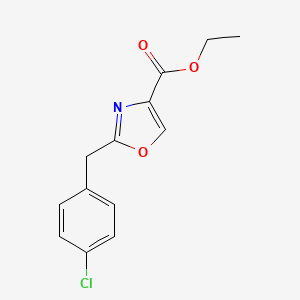
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(1,1-dimethylethyl)-3-phenyl-](/img/structure/B11855268.png)

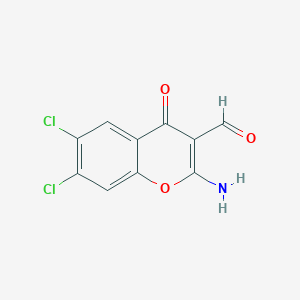
![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)

![Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)
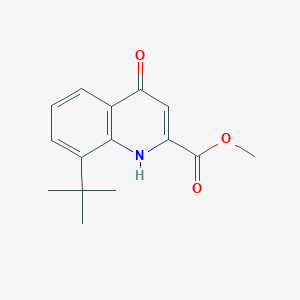
![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)

